Sodium hydrogen fumarate

Description

Contextualizing Fumarate (B1241708) Derivatives in Biological Systems

Fumarate is a key intermediate in the citric acid cycle (Krebs cycle), a fundamental metabolic pathway that generates energy in the form of adenosine (B11128) triphosphate (ATP) in aerobic organisms. nih.govwikipedia.org It is formed from the oxidation of succinate (B1194679) by the enzyme succinate dehydrogenase and is subsequently converted to malate (B86768) by the enzyme fumarase. nih.govwikipedia.org Beyond its role in energy metabolism, fumarate is also a product of the urea (B33335) cycle. wikipedia.org

Fumarate derivatives are being investigated for their roles in cellular signaling and immune response modulation. For instance, derivatives like dimethyl fumarate (DMF) and monomethyl fumarate (MMF) have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant responses. biorxiv.orgnih.govmdpi.com This has spurred research into their potential for treating conditions associated with oxidative stress and inflammation. mdpi.com Furthermore, studies have demonstrated that fumarate and itaconate derivatives can inhibit the NLRP3 inflammasome, a protein complex involved in inflammatory responses. biorxiv.orgnih.gov

Academic Relevance of Sodium Hydrogen Fumarate

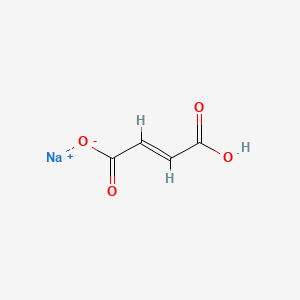

This compound, also known as monosodium fumarate, is the monosodium salt of fumaric acid. nih.gov Its systematic name is sodium hydrogen (2E)-but-2-enedioate. The development of this derivative was initially driven by the need to overcome the poor water solubility of fumaric acid, thereby expanding its utility in aqueous systems for industrial and research purposes.

In a research context, this compound serves multiple purposes. It is utilized as a buffering agent in biological experiments to maintain a stable pH. Its chemical properties also make it a useful reagent in various chemical syntheses. From a structural standpoint, crystallographic studies of this compound have provided valuable insights. Research has shown that the fumarate group in this compound is non-planar, with one of the COOH groups twisted relative to the rest of the molecule. iucr.org This contrasts with the planar structure of the fumaric acid molecule itself. iucr.org

Overview of Key Research Trajectories

Current research on fumarates, including this compound and its related compounds, is following several key trajectories.

One significant area of investigation is its role in immunometabolism and inflammation . Studies are exploring how fumarate derivatives modulate inflammatory pathways. For example, research has shown that dimethyl fumarate (DMF) and other derivatives can inhibit the activation of the NLRP3 inflammasome in macrophages and microglia, suggesting a potential therapeutic avenue for NLRP3-driven diseases. biorxiv.orgnih.gov

Another major research focus is on the neuroprotective effects of fumarate derivatives. Dimethyl fumarate is an FDA-approved treatment for multiple sclerosis, and its mechanism is thought to involve the activation of the Nrf2 antioxidant pathway. mdpi.com Research is ongoing to understand how these compounds cross the blood-brain barrier and exert their protective effects against oxidative stress and neuroinflammation. mdpi.com

The cardiorenal protective effects of fumarate are also under investigation. Studies suggest that fumarate can protect the kidneys from drug-induced toxicity and may have a role in regulating blood pressure. researchgate.net Research in this area is examining fumarate's ability to improve the redox state of the kidneys and influence nitric oxide-induced vasodilation. researchgate.net

Finally, research continues into the fundamental biochemical and biophysical properties of fumarates. This includes studies on the enzymatic hydration of fumarate by fumarase to form malate, a critical step in the citric acid cycle. biorxiv.org Understanding the precise mechanism of this reaction provides insights into enzyme catalysis and metabolic regulation. biorxiv.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₃NaO₄ | scbt.comcymitquimica.com |

| Molecular Weight | 138.05 g/mol | nih.govscbt.comcymitquimica.comvwr.com |

| CAS Number | 5873-57-4 | scbt.com |

| Appearance | White to Almost white powder to crystal | cymitquimica.com |

| Synonyms | Monosodium fumarate, Fumaric acid monosodium salt, Mafusol | nih.govcymitquimica.com |

Structure

3D Structure of Parent

Properties

CAS No. |

5873-57-4 |

|---|---|

Molecular Formula |

C4H4NaO4 |

Molecular Weight |

139.06 g/mol |

IUPAC Name |

sodium;(E)-4-hydroxy-4-oxobut-2-enoate |

InChI |

InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+; |

InChI Key |

RYDFXSRVZBYYJV-TYYBGVCCSA-N |

SMILES |

C(=CC(=O)[O-])C(=O)O.[Na+] |

Isomeric SMILES |

C(=C/C(=O)O)\C(=O)O.[Na] |

Canonical SMILES |

C(=CC(=O)O)C(=O)O.[Na] |

Other CAS No. |

18016-19-8 7704-73-6 5873-57-4 |

Pictograms |

Irritant |

Related CAS |

110-16-7 (Parent) |

Synonyms |

hydrogen maleate maleate maleic acid maleic acid, ammonium salt maleic acid, calcium salt maleic acid, dipotassium salt maleic acid, disodium salt maleic acid, iron salt maleic acid, monoammonium salt maleic acid, monocopper (2+) salt maleic acid, monosodium salt maleic acid, neodymium salt maleic acid, potassium salt maleic acid, sodium salt sodium maleate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Advanced Biocatalytic Synthesis Approaches for Fumarate (B1241708)

Biocatalysis leverages enzymes and whole-cell systems to produce fumaric acid under mild and environmentally benign conditions. acs.orgresearchgate.netmdpi.com This approach is a key alternative to traditional chemical synthesis, which often relies on petroleum-based feedstocks. d-nb.info

The microbial production of fumaric acid often involves the manipulation of the tricarboxylic acid (TCA) cycle. In organisms like Rhizopus oryzae, a significant portion of fumaric acid is generated from pyruvic acid through a carboxylation reaction that produces oxaloacetic acid. This intermediate is then converted to L-malic acid and subsequently to fumaric acid.

Key enzymes in this reductive pathway include:

Pyruvate (B1213749) carboxylase (PC): This enzyme catalyzes the carboxylation of pyruvate to form oxaloacetate, a crucial step in replenishing TCA cycle intermediates. d-nb.infotaylorandfrancis.com Overexpression of the gene for pyruvate carboxylase (like PYC2 in Saccharomyces cerevisiae) has been shown to significantly increase fumarate production. d-nb.infonih.gov

Malate (B86768) dehydrogenase (MDH): This enzyme facilitates the conversion of oxaloacetate to malate. taylorandfrancis.comasm.org Heterologous expression of MDH genes, for instance from Rhizopus oryzae (RoMDH), in host organisms like S. cerevisiae is a common strategy in metabolic engineering for fumarate synthesis. nih.gov

Fumarase (FUM): Fumarase catalyzes the dehydration of malate to form fumarate. taylorandfrancis.comwikipedia.org Similar to MDH, expressing fumarase genes from high-producing organisms like R. oryzae (RoFUM1) can enhance the final step of the production pathway. nih.gov

Research has demonstrated that combining the overexpression of these enzymes can lead to substantial increases in fumarate yields. For example, an engineered strain of S. cerevisiae with upregulated expression of its native pyruvate carboxylase (PYC2) and heterologous expression of R. oryzae malate dehydrogenase (RoMDH) and fumarase (RoFUM1) achieved a fumarate titer of 3.18 g/L from glucose. d-nb.infonih.gov In another study, overexpression of pyruvate carboxylase, malate dehydrogenase, and fumarase in Candida glabrata was investigated, though challenges with carbon flux to undesired byproducts were noted. researchgate.net

Table 1: Engineered Yeast Strains for Fumarate Production

| Strain | Genetic Modification | Fumarate Titer (g/L) |

|---|---|---|

| FMME-001 ↑PYC2 + ↑RoMDH | Upregulated endogenous PYC2, expressed R. oryzae RoMDH | 3.18 ± 0.15 |

| FMME-001 (Control) | Empty vector | 0.54 ± 0.04 |

Data sourced from a study on reconstructing cytosolic fumaric acid biosynthetic pathways in S. cerevisiae. d-nb.infonih.gov

Carbon dioxide fixation is an integral part of the biocatalytic production of fumarate, particularly through the reductive TCA cycle pathway. wikipedia.org This process involves the conversion of inorganic CO2 into organic molecules. wikipedia.orgmdpi.com In the context of fumarate synthesis, pyruvate carboxylase utilizes CO2 (or bicarbonate) to convert pyruvate into oxaloacetate. taylorandfrancis.comresearchgate.net

Researchers have explored multi-biocatalytic systems to synthesize fumarate directly from gaseous CO2 and pyruvate. One such system, employing pyruvate carboxylase (PC), malate dehydrogenase (MDH), and fumarase (FUM) in the presence of ATP and NADH, achieved a conversion yield of approximately 16% from pyruvate after 5 hours of incubation. researchgate.net The reverse Krebs cycle is another known pathway for carbon fixation, where fumarate is converted to succinate (B1194679) by fumarate reductase. wikipedia.org While the primary direction in many engineered systems is toward fumarate, these natural pathways highlight the central role of C4 dicarboxylic acids in carbon metabolism.

Studies using isotopically labeled carbon (C13 and C14) have been instrumental in elucidating these pathways, confirming that CO2 is fixed into the carboxyl groups of the C4-dicarboxylic acids formed. pnas.orgpnas.org

Enzymatic Pathways for Fumarate Production (e.g., pyruvate carboxylase, malate dehydrogenase, fumarase)

Chemical Transformation Routes to Fumaric Acid Precursors

The predominant industrial method for producing fumaric acid is through the chemical isomerization of maleic acid. wikipedia.orgacs.orgoiv.int Maleic acid is readily available as the hydrolysis product of maleic anhydride (B1165640), which is produced via the catalytic oxidation of hydrocarbons like benzene (B151609) or butane. wikipedia.orgcreative-proteomics.com

The conversion of maleic acid (the cis-isomer) to fumaric acid (the trans-isomer) is driven by the greater thermodynamic stability of the trans configuration. creative-proteomics.com This isomerization can be achieved through several methods:

Thermal Isomerization: Heating aqueous solutions of maleic acid can induce its rearrangement to fumaric acid. A catalyst-free, one-step hydrothermal synthesis has been shown to achieve a highly selective conversion, with yields of up to 92%. nih.gov

Catalytic Isomerization: Various catalysts can enhance the rate and efficiency of the isomerization process. Commonly used catalysts include mineral acids (like hydrochloric acid), bromates, N-bromo compounds (like N-bromosuccinimide), and thiourea. acs.orgnih.govscispace.com The use of catalysts allows the reaction to proceed under milder conditions and can significantly increase the yield, often exceeding 80%. acs.org For instance, the isomerization of maleic acid can be performed in the presence of cerium(IV) ions and N-bromosuccinimide (NBS) in aqueous sulfuric acid, showing a very fast rate even at room temperature. scispace.com

Anhydrous Isomerization: To avoid the formation of malic acid as a byproduct, the isomerization can be conducted under anhydrous conditions by heating a solution of maleic acid in molten maleic anhydride. google.com The fumaric acid, being only slightly soluble in the molten anhydride, precipitates as it is formed and can be easily separated. google.com

The isomerization principle also applies to esters of maleic acid. Dimethyl maleate (B1232345) can be isomerized to dimethyl fumarate using catalysts such as amines or zwitterionic organocatalysts. acs.orgresearchgate.net

Preparation of Fumaric Acid Esters and Prodrugs for Mechanistic Studies

Fumaric acid esters, particularly monomethyl fumarate (MMF) and dimethyl fumarate (DMF), are important for research due to their biological activities. chemicalbook.comsci-hub.se Their synthesis is a key area of study for developing analogs and prodrugs to investigate mechanisms of action. tandfonline.comunifiedpatents.com

Monomethyl Fumarate (MMF): MMF can be prepared through several synthetic routes. A common laboratory and industrial method involves the isomerization of monomethyl maleate. google.com Monomethyl maleate is first synthesized by the alcoholysis reaction of maleic anhydride with methanol (B129727). researchgate.netgoogle.com The subsequent isomerization to MMF can be catalyzed by agents like fumaryl (B14642384) chloride or hydrochloric acid. google.comgoogle.comtandfonline.com One process describes heating a monomethyl maleate solution to 80°C and adding fumaryl chloride as an isomerization catalyst, achieving a yield of at least 96%. google.com Another approach involves the partial esterification of fumaric acid with methanol. google.com

Table 2: Catalysts for Isomerization of Monomethyl Maleate to Monomethyl Fumarate

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| Fumaric monomethyl ester monochloride | 92.5 | 99.5 |

| Fumaryl chloride | 90.0 | 99.0 |

Data from a study on the preparation of monomethyl fumarate. tandfonline.com

Dimethyl Fumarate (DMF) and Analogs: DMF is typically synthesized either by the Fischer esterification of fumaric acid with methanol in the presence of an acid catalyst like sulfuric acid, or by the isomerization of dimethyl maleate. researchgate.netnih.govgoogle.com Continuous-flow synthesis methods have been developed, allowing for the production of DMF from fumaric acid or even directly from maleic anhydride in a cascade reaction with high conversion rates. nih.gov

The synthesis of DMF analogs for research often involves reacting fumaryl chloride with a corresponding alcohol, phenol, or amine. mdpi.com This allows for the creation of a library of compounds with modified structures to study structure-activity relationships. For example, a series of DMF analogs were synthesized by treating various phenols with fumaryl chloride in dry cyclohexane, resulting in good yields of the desired diphenyl ester derivatives. mdpi.com These analogs are used in studies to identify novel inducers of cellular pathways for therapeutic research. tandfonline.commdpi.com

Deuterium-Substituted Fumaric Acid Derivatives in Research

The strategic substitution of hydrogen with its stable isotope, deuterium (B1214612), in fumaric acid and its derivatives has become a valuable tool in chemical and biomedical research. This isotopic labeling, or deuteration, creates molecules with slightly altered physical properties that can be exploited to investigate reaction mechanisms, metabolic pathways, and to enhance the pharmacokinetic profiles of bioactive compounds. acs.orgresearchgate.net The fundamental principle behind these applications is the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov Consequently, the cleavage of a C-D bond requires more energy and can proceed at a slower rate, a phenomenon that is particularly significant if this bond-breaking step is rate-determining in a chemical or enzymatic reaction. researchgate.netnih.gov

In research, deuterated fumaric acid derivatives serve multiple purposes. They are used as internal standards for quantitative mass spectrometry, as probes in nuclear magnetic resonance (NMR) spectroscopy for structural analysis, and for elucidating the metabolism of drugs. acs.orglookchem.com By observing the fate of deuterated compounds in biological systems, researchers can gain detailed insights into metabolic processes. acs.org Furthermore, the enhanced metabolic stability imparted by deuteration is a key area of investigation in drug discovery, potentially leading to compounds with improved therapeutic efficacy. researchgate.netacs.org

Research into deuterated fumaric acid derivatives includes the synthesis of various isotopologues, such as dimethyl fumarate-d6 and fumaric acid-d4. The synthesis of these compounds often involves using deuterated reagents or solvents. For example, platinum on carbon (Pt/C) has been used as a catalyst for the deuteration of acrylic and methacrylic acid derivatives in deuterium oxide (D₂O), yielding deuterated building blocks that can be used in further synthesis. acs.orglookchem.com Another approach involves the dehydration of deuterated maleic acid to produce deuterated maleic anhydride, a precursor that can be isomerized to the corresponding fumaric acid derivative.

A notable research application involves the synthesis of deuterated N,N-dimethyltryptamine (DMT) as a fumarate salt to investigate metabolic stability. nih.gov In this work, different ratios of lithium aluminium hydride (LiAlH₄) and lithium aluminium deuteride (B1239839) (LiAlD₄) were used to reduce an amide precursor, resulting in DMT with varying levels of deuteration at the α-carbon. nih.gov The resulting products were isolated as fumarate salts for characterization. nih.gov

Interactive Table 1: Properties of Fumaric acid-d4

This table outlines the key chemical and physical properties of the fully deuterated Fumaric acid-d4, a common starting material and research compound.

| Property | Value | Source |

| CAS Number | 194160-45-7 | sigmaaldrich.com |

| Linear Formula | DO₂CCD=CDCO₂D | sigmaaldrich.com |

| Molecular Weight | 120.10 g/mol | sigmaaldrich.com |

| Isotopic Purity | 98 atom % D | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 299-300 °C (sublimates) | sigmaaldrich.com |

Interactive Table 2: Synthesis Yields of Deuterated N,N-Dimethyltryptamine Fumarate Salts

| Compound | Molecular Formula (Fumarate Salt) | Overall Yield |

| DMT Fumarate (Non-deuterated) | C₁₆H₂₀N₂O₄ | 78% |

| D₂-DMT Fumarate | C₁₆H₁₈D₂N₂O₄ | 52-68% |

| D₈-DMT Fumarate | C₁₆H₁₂D₈N₂O₄ | 81% |

| Source: nih.gov |

Preclinical Biological Investigations

Assessment of Metabolic Conversion in Specific Tissues (e.g., tumor models)

While specific preclinical studies on the metabolic conversion of sodium hydrogen fumarate (B1241708) in tumor models are not extensively available in the reviewed scientific literature, significant research has been conducted on structurally related fumaric acid esters, most notably dimethyl fumarate (DMF). DMF is recognized as a prodrug that undergoes rapid metabolic conversion to its active metabolite, monomethyl fumarate (MMF). cir-safety.orgfrontiersin.org This conversion is a critical step in the exertion of its biological effects, which have been investigated in various preclinical cancer models. The insights from these studies provide a foundational understanding of how fumarates may be processed within a tumor microenvironment.

Preclinical research indicates that dimethyl fumarate (DMF) is readily hydrolyzed by esterases present in tissues and biological fluids to form monomethyl fumarate (MMF). frontiersin.org This metabolic conversion is a key determinant of the pharmacological activity observed in preclinical cancer studies. The anti-tumor properties of DMF are largely attributed to the actions of MMF, which has been shown to modulate cellular metabolic pathways crucial for cancer cell survival and proliferation. frontiersin.org

Recent studies have explored the impact of DMF and its metabolite MMF on the metabolic landscape of cancer cells. For instance, it has been reported that DMF and MMF can inhibit the enzymatic activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. frontiersin.org This inhibition can lead to a suppression of aerobic glycolysis, a metabolic hallmark of many cancer types, thereby affecting the energy production and biosynthetic capabilities of tumor cells. frontiersin.org

Investigations into various cancer types have demonstrated the anti-proliferative and cytotoxic effects of DMF, which are predicated on its conversion to MMF.

Pancreatic Cancer Models:

In preclinical models of pancreatic cancer, DMF has been shown to suppress cell growth in a dose-dependent manner. frontiersin.org The viability of pancreatic cancer cell lines, such as PANC-1, Miapaca-2, CFPAC-1, and Patu-8988, was significantly reduced upon treatment with DMF. frontiersin.org This effect is linked to the metabolic crisis induced by the compound, highlighting the importance of its metabolic conversion to MMF in exerting its anti-cancer activity. frontiersin.org

Effect of Dimethyl Fumarate on Pancreatic Cancer Cell Viability

| Cell Line | DMF Concentration (µM) | Observation | Source |

|---|---|---|---|

| PANC-1 | 0-800 | Dose-dependent decrease in cell viability | frontiersin.org |

| Miapaca-2 | 0-800 | Dose-dependent decrease in cell viability | frontiersin.org |

| CFPAC-1 | 0-800 | Dose-dependent decrease in cell viability | frontiersin.org |

| Patu-8988 | 0-800 | Dose-dependent decrease in cell viability | frontiersin.org |

Non-Small Cell Lung Cancer (NSCLC) Models:

Studies on preclinical models of non-small cell lung cancer have also demonstrated the anti-tumor effects of DMF. mdpi.com In these models, DMF was shown to reduce tumor cell proliferation. mdpi.com The compound repressed tumor progression in both in vitro and in vivo models, suggesting that its metabolic conversion and subsequent biological activity are effective in this cancer type as well. mdpi.com

Preclinical Anti-Tumor Effects of Dimethyl Fumarate in NSCLC

| Model Type | Observation | Source |

|---|---|---|

| In vitro cell survival analysis | Reduced tumor cell proliferation | mdpi.com |

| In vivo graft models (mouse and human NSCLC cells) | Repressed tumor progression | mdpi.com |

The accumulation of fumarate, the core structure of these compounds, has been shown to have profound effects on tumor biology, particularly in the context of tumors with mutations in the fumarate hydratase (FH) gene. jci.org In these cases, fumarate accumulation can lead to the stabilization of hypoxia-inducible factor (HIF), promoting a metabolic shift towards glycolysis and contributing to tumor progression. jci.org While sodium hydrogen fumarate is a salt of fumaric acid, and DMF is an ester, the underlying role of the fumarate molecule in cellular metabolism is a key area of cancer research.

Analytical and Bioanalytical Methodologies for Research Applications

The accurate quantification of sodium hydrogen fumarate (B1241708) and related fumarate species in complex biological matrices is fundamental for understanding its metabolic fate and physiological effects. Research applications rely on robust bioanalytical methods that involve meticulous sample preparation to isolate the analyte from interfering substances, followed by sensitive and selective chromatographic techniques for separation and detection.

Mechanistic Pharmacokinetic and Pharmacodynamic Considerations in Research Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

The study of sodium hydrogen fumarate (B1241708) and its dissociated form, fumarate, in animal models reveals its integration into fundamental endogenous metabolic pathways. Following administration, fumarate is subject to the body's natural processes of absorption, distribution, metabolism, and excretion, which are intrinsically linked to its role in cellular energy production.

Fumarate is a key intermediate in the Krebs (tricarboxylic acid or TCA) cycle, a central metabolic hub for cellular respiration. nih.govmdpi.com Its metabolic fate is therefore primarily governed by the enzymes of this pathway. The enzyme fumarate hydratase (FH), which exists in both mitochondrial and cytosolic isoforms, catalyzes the reversible hydration of fumarate to L-malate. mdpi.comrupress.org While the mitochondrial FH is integral to the TCA cycle, the cytosolic version participates in other metabolic processes, including the urea (B33335) and purine (B94841) nucleotide cycles. rupress.org

In research models, the metabolism of fumarate has been shown to proceed through several interconnected pathways:

Tricarboxylic Acid (TCA) Cycle: This is the principal metabolic route where fumarate is converted to malate (B86768) and subsequently oxidized, ultimately leading to the production of ATP. The complete metabolism through this cycle breaks down fumarate into carbon dioxide and water. tandfonline.comcir-safety.org

Amino Acid Synthesis: Fumarate can be converted to aspartate via the intermediates malate and oxaloacetate. nih.govresearchgate.net This biosynthetic function has been demonstrated in studies where radiolabeled fumarate was incorporated into protein fractions. nih.gov

Gluconeogenesis: As an intermediate of the TCA cycle, the carbon skeleton of fumarate can be used for the synthesis of glucose. Studies on delayed-release dimethyl fumarate found that glucose was the main circulating metabolite derived from the fumarate moiety, accounting for approximately 60% of total radioactivity in circulation. tandfonline.com

Conjugation and Excretion: While the primary fate of fumarate is through central metabolism, studies with fumaric acid esters like dimethyl fumarate (DMF) show that the fumarate moiety can also be involved in conjugation reactions, for instance with glutathione (B108866) (GSH). tandfonline.com

Table 1: Key Metabolic Pathways and Enzymes for Fumarate in Animal Systems

| Pathway | Key Enzyme(s) | Metabolic Conversion | Primary Location | Reference(s) |

|---|---|---|---|---|

| Tricarboxylic Acid (TCA) Cycle | Fumarate Hydratase (FH) | Fumarate → L-Malate | Mitochondria | mdpi.com, rupress.org |

| Amino Acid Synthesis | Fumarate Hydratase, Malate Dehydrogenase, Aspartate Aminotransferase | Fumarate → Malate → Oxaloacetate → Aspartate | Mitochondria/Cytosol | nih.gov |

| Urea & Purine Cycles | Fumarate Hydratase (Cytosolic) | Fumarate → L-Malate | Cytosol | mdpi.com, rupress.org |

Preclinical studies have mapped the distribution of fumarate across various tissues and even within subcellular compartments, highlighting its ubiquitous presence. Early research in rats quantified the basal levels of fumaric acid in different tissues, demonstrating its role as a normal tissue constituent. inchem.org

More recent, high-resolution techniques like Raman micro-spectroscopy have enabled precise spatial mapping of fumarate concentrations within cells and tissues, particularly in models where the fumarate hydratase (FH) enzyme is deficient, leading to fumarate accumulation. nih.govcam.ac.ukbiorxiv.org A 2023 study using this technique in FH-deficient mouse cells revealed a distinct compartmentalization of fumarate. cam.ac.uk The highest concentration was observed in the mitochondria, the site of the TCA cycle, followed by the cytoplasm, and then the nucleus. nih.govcam.ac.ukresearchgate.net This technology has also been applied to ex vivo kidney tissues from a mouse model with FH loss, demonstrating the ability to classify the tissue's metabolic status based on fumarate levels. cam.ac.ukbiorxiv.org

Table 2: Distribution of Fumarate in Animal Tissues and Subcellular Compartments

| Model System | Tissue/Compartment | Concentration/Level | Method | Reference(s) |

|---|---|---|---|---|

| Rat | Blood | 3 mg/L | Partition Chromatography | inchem.org |

| Rat | Brain Tissue | 150 mg/kg | Partition Chromatography | inchem.org |

| Rat | Kidney Tissue | 95 mg/kg | Partition Chromatography | inchem.org |

| Rat | Liver | 78 mg/kg | Partition Chromatography | inchem.org |

| Rat | Muscle | 23 mg/kg | Partition Chromatography | inchem.org |

| Fh1-deficient Mouse Cells | Mitochondria | 37 ± 19 mM | Raman Micro-spectroscopy | nih.gov, cam.ac.uk |

| Fh1-deficient Mouse Cells | Cytoplasm | 24 ± 13 mM | Raman Micro-spectroscopy | nih.gov, cam.ac.uk |

Metabolic Fate of Fumarate in Animal Systems

Relationship between Exposure and Cellular/Molecular Effects in Research Models

Exposure of cells to elevated levels of fumarate, either through external application or due to genetic modifications that cause its accumulation, triggers a range of significant cellular and molecular responses. These effects underscore fumarate's role not just as a metabolite but also as a signaling molecule that can influence cell fate and function.

High concentrations of fumarate have been shown to induce cytotoxicity through an apoptotic pathway. nih.govresearchgate.net This is accompanied by genotoxic effects, including extensive DNA fragmentation, which may contribute to chromosomal instability. nih.govresearchgate.net Beyond direct DNA damage, fumarate accumulation is linked to profound epigenetic changes, specifically global DNA hypermethylation. nih.govmdpi.comresearchgate.net

At the molecular level, a key effect of fumarate accumulation is the modification of proteins through a process called succination. Fumarate can react with cysteine residues in proteins to form S-(2-succinyl)-cysteine (2SC). rupress.org This post-translational modification can alter protein function. One of the most critical targets of this process is Keap1, a protein that regulates the transcription factor Nrf2. Succination of Keap1 inhibits its ability to target Nrf2 for degradation, leading to the stabilization and activation of the Nrf2 pathway. nih.govnih.gov The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress, and its activation leads to the upregulation of numerous antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1). fda.govjst.go.jp

In addition to the Nrf2 pathway, fumarate and its derivatives can modulate immune responses through other mechanisms. Monomethyl fumarate (MMF), a metabolite of DMF, is an agonist for the hydroxycarboxylic acid receptor 2 (HCAR2), which can trigger anti-inflammatory signaling pathways. nih.govfrontiersin.org In animal models of multiple sclerosis, exposure to fumarates led to a shift in the immune response, suppressing pro-inflammatory Th1 and Th17 cells while promoting anti-inflammatory Th2 cells. frontiersin.org

Table 3: Summary of Cellular and Molecular Effects of Fumarate Exposure in Research Models

| Model System | Effect | Molecular Mechanism/Pathway | Outcome | Reference(s) |

|---|---|---|---|---|

| Human Hepatocellular Carcinoma (HepG2) Cells | Cytotoxicity & DNA Damage | Apoptotic pathway activation, extensive DNA fragmentation | Loss of cell viability, potential chromosomal instability | nih.gov, researchgate.net |

| Human Hepatocellular Carcinoma (HepG2) Cells | Epigenetic Modification | Global DNA hypermethylation | Altered gene transcription | nih.gov, researchgate.net |

| Fh1-deficient Mouse Hematopoietic Stem Cells | Protein Succination | Covalent modification of cysteine residues to form S-(2-succinyl)-cysteine (2SC) | Impaired protein function, compromised mitochondrial respiration | rupress.org |

| Human Hepatoma (HepG2) Cells, Mouse Models | Activation of Antioxidant Response | Succination of Keap1, stabilization of Nrf2 transcription factor | Upregulation of antioxidant enzymes (e.g., HO-1) | fda.gov, nih.gov, jst.go.jp |

| Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | Immune Modulation | Activation of HCAR2 receptor; suppression of Th1/Th17 cytokines | Shift from pro-inflammatory to anti-inflammatory phenotype | frontiersin.org, nih.gov |

Future Directions and Emerging Research Avenues

Elucidation of Novel Molecular Targets and Signaling Cascades

Future research is aimed at identifying new molecular targets and signaling pathways influenced by fumarate (B1241708). While it is known that high levels of fumarate can inhibit certain enzymes and activate specific stress response pathways, a complete picture of its interactions is still emerging.

Key areas of investigation include:

Oncogenic Signaling: In specific cancers, the accumulation of fumarate, termed an "oncometabolite," is known to stimulate various cancer-promoting signaling pathways. researchgate.net Research is focused on identifying all the components of these pathways to develop targeted therapies.

Epigenetic Modifications: Fumarate can act as an epigenetic modifier, influencing gene expression without changing the DNA sequence itself. embopress.org Its accumulation can lead to widespread changes in DNA and histone methylation, which in turn can drive cellular transformation and tumor progression. nih.gov

Transcription Factor Interactions: Fumarate has been shown to interact with and modulate the activity of key transcription factors. For instance, dimethyl fumarate (DMF), which is metabolized to monomethyl fumarate, has been found to inhibit signaling of NF-kB, STAT3, and c-jun. researchgate.net Another crucial target is the transcription factor Nrf2, a master regulator of cellular homeostasis and antioxidant responses. researchgate.netfundacioncien.es Understanding these interactions is vital for developing therapies for a range of diseases, including neurodegenerative disorders and cancer. fundacioncien.esfrontiersin.orgsemanticscholar.org

Development of Advanced In Vitro and Organoid Models for Mechanistic Research

To better understand how fumarate functions at the cellular and tissue level, researchers are developing more complex and physiologically relevant model systems.

Organ-on-a-Chip and 3D Organoid Models: These advanced platforms, which mimic the structure and function of human organs, are becoming invaluable for toxicology studies and for understanding disease mechanisms. nih.govresearchgate.net They allow for the study of fumarate's effects in a more realistic context than traditional 2D cell cultures. researchgate.netresearchgate.netunizg.hr

Patient-Derived Models: Using cells or organoids derived directly from patients, such as those with hereditary leiomyomatosis and renal cell cancer (HLRCC), allows for personalized research into how fumarate accumulation drives disease. researchgate.netresearchgate.net These models can be used for high-content screening of potential therapeutic compounds. researchgate.net

iPSC-Derived Models: Induced pluripotent stem cells (iPSCs) can be generated from individuals and differentiated into various cell types, like heart or muscle cells, to create "clinical trials in-a-dish". researchgate.netresearchgate.net This technology enables the study of fumarate's role in specific diseases and the testing of drug responses in a patient-specific manner. researchgate.net

Integration of Multi-Omics Data for Systems-Level Understanding

To capture the full scope of fumarate's biological impact, researchers are integrating data from multiple "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.com This systems biology approach provides a holistic view of the complex molecular networks that fumarate influences. embopress.orgnih.gov

| Omics Layer | Application in Fumarate Research | Key Insights |

| Genomics | Identifying mutations in genes like Fumarate Hydratase (FH) that lead to fumarate accumulation. nih.govsemanticscholar.org | Understanding the genetic basis of fumarate-related disorders. |

| Transcriptomics | Measuring changes in gene expression in response to varying fumarate levels. frontiersin.orgnih.gov | Revealing the downstream signaling pathways and regulatory networks affected by fumarate. embopress.org |

| Proteomics | Quantifying changes in protein levels and post-translational modifications caused by fumarate. nih.govnih.gov | Identifying direct protein targets of fumarate and understanding its impact on enzyme activity. |

| Metabolomics | Profiling the complete set of metabolites to see how fumarate accumulation alters cellular metabolism. nih.govfrontiersin.org | Mapping the metabolic shifts that occur in diseases characterized by high fumarate levels. |

By combining these datasets, scientists can construct comprehensive computational models of cellular metabolism. nih.govfrontiersin.org These models can then be used to generate testable hypotheses about how fumarate contributes to disease and to identify potential new therapeutic targets. embopress.orgnih.gov

Exploration of Fumarate's Role in Specific Metabolic Disorders in Preclinical Contexts

Preclinical studies are actively investigating the role of fumarate and its derivatives in a variety of metabolic disorders beyond its well-known function in the Krebs cycle.

Cancer Metabolism: The accumulation of fumarate due to mutations in the fumarate hydratase (FH) enzyme is a hallmark of certain cancers. semanticscholar.orgnih.gov Preclinical tumor models are essential for studying how this "oncometabolite" drives tumor growth and for testing new therapies. nih.gov Hyperpolarized [1,4-¹³C₂]fumarate is being developed as an imaging biomarker to detect early cell death (necrosis) in tumors, which could help assess treatment response much earlier than traditional methods. nih.govcam.ac.uk

Neurodegenerative Diseases: The Nrf2 transcription factor, which can be activated by fumarate derivatives like dimethyl fumarate, is a key target for therapeutic intervention in neurodegenerative conditions such as Parkinson's and Alzheimer's disease. fundacioncien.es Preclinical models are used to validate Nrf2's protective role against oxidative stress and inflammation in these diseases. fundacioncien.es

Inflammatory and Immune-Mediated Diseases: Dimethyl fumarate and its active metabolite, monomethyl fumarate, have demonstrated anti-inflammatory and immunomodulatory effects. frontiersin.org Preclinical studies are exploring their therapeutic potential in a wide range of conditions, including cardiovascular and respiratory diseases. frontiersin.org

Lipodystrophy: In a 144-week clinical study, patients treated with tenofovir (B777) disoproxil fumarate showed a significantly lower incidence of lipodystrophy and smaller increases in fasting triglycerides and total cholesterol compared to a standard therapy, highlighting a potential role in managing metabolic complications. europa.eu

Bioengineering Applications and Sustainable Bioproduction of Fumarate

Fumarate, also known as fumaric acid, is recognized as a valuable platform chemical that can be produced from renewable resources. inrs.ca Researchers are engineering microorganisms to improve the efficiency and sustainability of fumarate bioproduction.

Microbial Cell Factories: Organisms like Escherichia coli and various yeasts, including Saccharomyces cerevisiae and Sungouiella intermedia, are being engineered to produce fumarate and other valuable chemicals from low-cost substrates like agro-industrial residues. nih.govinrs.cachalmers.se This offers a sustainable alternative to petroleum-based chemical synthesis. inrs.cabiorxiv.org

Pathway Engineering: Metabolic engineering strategies focus on optimizing microbial pathways to enhance the yield of fumarate. This includes designing novel metabolic routes, such as carbon-conserving pathways, and using cell-free systems to prototype and test these designs. biorxiv.orgnih.gov

CO₂ as a Feedstock: A long-term goal is to use carbon dioxide (CO₂) as a direct feedstock for biomanufacturing. researchgate.net This involves engineering microbes with pathways that can fix CO₂ and convert it into products like fumarate, contributing to a circular bio-economy. inrs.caresearchgate.net

Current research demonstrates successful production of various compounds using engineered microbes.

| Organism | Product | Substrate/Strategy |

| E. coli | Malate (B86768) | Cell-free system with formate/glycine |

| S. intermedia | Ethanol, Fumarate, Lipids | Lactose |

| R. oryzae | Fumaric Acid | Agro-industrial residues |

| Cyanobacteria | Fatty acids, Carbohydrates | CO₂ and light (photosynthesis) |

Q & A

Q. What are the established methods for synthesizing sodium hydrogen fumarate, and how are they validated experimentally?

this compound (NaC₄H₃O₄) is commonly synthesized via isomerization of maleic anhydride under acidic conditions. A validated method involves dissolving maleic anhydride in aqueous sodium hydroxide, followed by acid catalysis (e.g., HCl) to isomerize maleate to fumarate. The product is purified via recrystallization and characterized using FTIR (to confirm carboxylate groups) and X-ray diffraction (to verify crystal structure) . Quantitative analysis, such as titration, ensures stoichiometric purity.

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

The crystal structure is resolved via single-crystal X-ray diffraction. Key steps include:

- Data collection using a diffractometer (e.g., Bruker D8 QUEST).

- Structure solution via direct methods (e.g., SHELXS-97) and refinement with SHELXL-97, incorporating anisotropic displacement parameters for non-hydrogen atoms .

- Validation of hydrogen-bonding networks using Mercury or OLEX2. The triclinic structure (space group P1) features sixfold Na⁺ coordination and non-planar fumarate groups, with hydrogen bonds stabilizing the lattice .

Q. What role does this compound play in microbial growth studies, and how are experimental conditions optimized?

this compound serves as a carbon source in bacterial growth assays (e.g., for Geobacter sulfurreducens). Experimental optimization involves:

- Central Composite Design (CCD) to test variables: pH (5–8), temperature (25–40°C), and salt concentration.

- Optical density (OD) as the response metric, analyzed via ANOVA to identify significant factors (e.g., sodium bicarbonate and fumarate concentration) .

- Control groups (e.g., acetate-free media) to isolate fumarate-specific effects.

Advanced Research Questions

Q. How do researchers address contradictions in crystallographic data for this compound derivatives?

Discrepancies in bond lengths or hydrogen-bonding patterns may arise from:

- Twinned crystals : Use TWINLAW in SHELXL to refine twin domains .

- Disorder modeling : Apply PART instructions in SHELXL to split occupancy for overlapping atoms .

- Validation tools: Check R-factor gaps (e.g., ΔR > 5% suggests systematic errors) and cross-validate with spectroscopic data (e.g., Raman shifts for carboxylate vibrations) .

Q. What methodologies are used to analyze the hydrogen-bonding networks in this compound co-crystals?

Co-crystals (e.g., glycine-fumarate hydrates) are analyzed via:

- Graph-set notation : Classify hydrogen bonds (e.g., R₂²(8) motifs) using PLATON .

- Topology analysis : Identify 3D networks with programs like TOPOS, focusing on O–H···O and N–H···O interactions .

- Thermal stability : Correlate hydrogen-bond strength with TGA/DSC data (e.g., dehydration temperatures).

Q. How can experimental design mitigate confounding variables in this compound’s application to bioelectrochemical systems?

Key strategies include:

- Blocked factorial design : Isolate pH effects by fixing temperature during fumarate dosage trials .

- In-situ spectroscopy : Use FTIR-ATR to monitor real-time fumarate consumption in microbial fuel cells.

- Negative controls : Replace fumarate with inert salts (e.g., sodium sulfate) to confirm metabolic specificity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.